molecular formula C13H20N6O3 B11265481 6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine

6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B11265481
M. Wt: 308.34 g/mol
InChI Key: DDJPIDKIGRRYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with morpholine, nitro, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amidines and β-diketones under acidic or basic conditions.

    Substitution reactions: The morpholine and piperidine groups can be introduced through nucleophilic substitution reactions using appropriate halogenated pyrimidine intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrimidine ring can undergo various substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols are used under basic or acidic conditions.

Major Products

    Reduction of the nitro group: Produces 6-(Morpholin-4-yl)-5-amino-2-(piperidin-1-yl)pyrimidin-4-amine.

    Substitution reactions: Can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine and piperidine groups can enhance binding affinity to biological receptors. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of morpholine, nitro, and piperidine groups makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C13H20N6O3

Molecular Weight

308.34 g/mol

IUPAC Name

6-morpholin-4-yl-5-nitro-2-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C13H20N6O3/c14-11-10(19(20)21)12(17-6-8-22-9-7-17)16-13(15-11)18-4-2-1-3-5-18/h1-9H2,(H2,14,15,16)

InChI Key

DDJPIDKIGRRYDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.